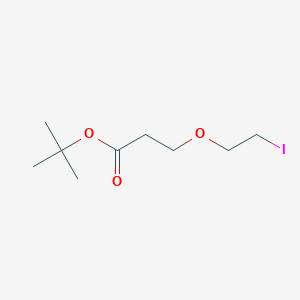

tert-Butyl 3-(2-iodoethoxy)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

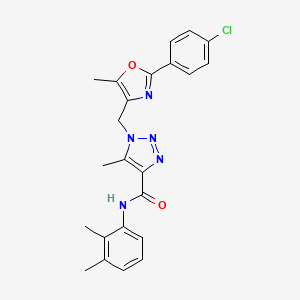

“tert-Butyl 3-(2-iodoethoxy)propanoate” is an organic compound with the molecular formula C9H17IO3 and a molecular weight of 300.13 . It is commonly used in organic synthesis as a reagent .

Synthesis Analysis

The synthesis of “tert-Butyl 3-(2-iodoethoxy)propanoate” is typically achieved through a reaction involving tert-butanol and 2-iodoethanol, followed by an esterification reaction using propionic acid and an acid catalyst .Chemical Reactions Analysis

As a reagent, “tert-Butyl 3-(2-iodoethoxy)propanoate” is often used in the synthesis of other organic compounds . The specific reactions it undergoes would depend on the other reactants and conditions present in the synthesis.Physical And Chemical Properties Analysis

“tert-Butyl 3-(2-iodoethoxy)propanoate” is a colorless to light yellow liquid with a distinctive odor . It is volatile at room temperature and soluble in various organic solvents .Scientific Research Applications

Organic Synthesis Reagent

This compound is commonly used in organic synthesis as a reagent for synthesizing other organic compounds. It can be prepared through the reaction of tert-butanol with 2-iodoethanol, followed by esterification with propionic acid and an acid catalyst .

Nucleophilic Substitution Reactions

The iodine (I) atom in tert-Butyl 3-(2-iodoethoxy)propanoate acts as a good leaving group for nucleophilic substitution reactions. This makes it valuable for introducing various functional groups into molecules .

Deprotection of t-Butyl Ester Groups

The t-butyl ester groups present in this compound can be deprotected under acidic conditions, which is useful in multi-step synthetic processes where temporary protection of functional groups is required .

PEGylation Agent

As a PEG reagent containing an iodine group and a t-butyl ester, it can be used for PEGylation, which is the process of attaching polyethylene glycol (PEG) chains to molecules, a technique often used to improve the pharmacokinetics of therapeutic agents .

Safety and Hazards

Mechanism of Action

Target of Action

Tert-Butyl 3-(2-iodoethoxy)propanoate is a type of organic compound It’s known that the iodine (i) acts as a good leaving group for nucleophilic substitution reactions .

Mode of Action

The compound contains an iodine group and a t-butyl ester . The iodine (I) in the compound acts as a good leaving group for nucleophilic substitution reactions . This means that the iodine atom can be replaced by a nucleophile, a chemical species that donates an electron pair to form a chemical bond in relation to a reaction .

Biochemical Pathways

Given its structure and reactivity, it can be inferred that it may be involved in various organic synthesis reactions as a reagent .

Pharmacokinetics

It’s known that the t-butyl ester groups can be deprotected under acidic conditions , which could potentially influence its bioavailability.

Result of Action

It’s known that the compound is often used in organic synthesis as a reagent , implying that it can contribute to the synthesis of other organic compounds.

Action Environment

Tert-Butyl 3-(2-iodoethoxy)propanoate is a colorless to light yellow liquid with a special odor . It is volatile at room temperature and soluble in various organic solvents . These properties suggest that the compound’s action, efficacy, and stability could be influenced by environmental factors such as temperature, pH, and the presence of other organic solvents.

properties

IUPAC Name |

tert-butyl 3-(2-iodoethoxy)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17IO3/c1-9(2,3)13-8(11)4-6-12-7-5-10/h4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHEWEVSSGBFOKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCI |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17IO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-(2-iodoethoxy)propanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Cyclopropyl-6H,7H-furo[2,3-d]pyridazin-7-one](/img/structure/B2924452.png)

![N-(3-chloro-4-methylphenyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2924460.png)